(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide
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Overview
Description
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a phenyl group, and an amide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate acylating agent.
Introduction of the oxoethyl group: The pyrazole derivative is then reacted with an oxoethylating agent under controlled conditions to introduce the oxoethyl group.
Coupling with the phenylprop-2-enamide: The final step involves coupling the intermediate with 3-phenylprop-2-enamide using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes:
Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale synthesis.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with cellular processes: Such as DNA replication or protein synthesis.
Induce apoptosis: In cancer cells through the activation of specific signaling pathways.
Properties
CAS No. |
313273-02-8 |
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Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H17N3O2/c1-12-10-13(2)19(18-12)16(21)11-17-15(20)9-8-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,20)/b9-8+ |
InChI Key |
HXZMKFBCKQRXAE-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC(=NN1C(=O)CNC(=O)/C=C/C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)CNC(=O)C=CC2=CC=CC=C2)C |
solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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